molecular formula C23H25N3O3 B7688190 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one

Cat. No.: B7688190
M. Wt: 391.5 g/mol
InChI Key: PSNIZBYDVHGAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenoxy group, and a piperidine moiety

Preparation Methods

The synthesis of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and piperidine moiety are key functional groups that enable binding to specific sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-11-13-26(14-12-16)21(27)15-28-20-10-6-5-9-19(20)23-24-22(25-29-23)18-8-4-3-7-17(18)2/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNIZBYDVHGAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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